Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate
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Overview
Description
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate is a complex organic compound with the molecular formula C18H26N2O9 and a molecular weight of 414.41 g/mol . This compound is notable for its intricate structure, which includes an isoxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate involves its interaction with specific molecular targets. The isoxazole ring and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(methoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate
- Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-4-methylisoxazol-5-YL]propanoate
Uniqueness
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate is unique due to its specific arrangement of functional groups and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
diethyl 2-acetamido-2-[[3-(2-ethoxy-2-oxoethoxy)-5-methyl-1,2-oxazol-4-yl]methyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O9/c1-6-25-14(22)10-28-15-13(11(4)29-20-15)9-18(19-12(5)21,16(23)26-7-2)17(24)27-8-3/h6-10H2,1-5H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWVMWLHAIVUDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NOC(=C1CC(C(=O)OCC)(C(=O)OCC)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652570 |
Source
|
Record name | Diethyl acetamido{[3-(2-ethoxy-2-oxoethoxy)-5-methyl-1,2-oxazol-4-yl]methyl}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-95-2 |
Source
|
Record name | 1,3-Diethyl 2-(acetylamino)-2-[[3-(2-ethoxy-2-oxoethoxy)-5-methyl-4-isoxazolyl]methyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887354-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl acetamido{[3-(2-ethoxy-2-oxoethoxy)-5-methyl-1,2-oxazol-4-yl]methyl}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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